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Compound of Interest

Compound Name: Propyl valerate

Cat. No.: B086924

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for propyl valerate (also known as propyl pentanoate), a common fragrance and flavor agent.
This document is intended to serve as a valuable resource for researchers, scientists, and
professionals in drug development and related fields who require detailed structural and
analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for propyl valerate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Assignment

Chemical Shift (6) ppm

A (CHz) 4.027
B (CH2) 2.299
C (CH2) 1.66
D (CH2) 1.61
E (CH2) 1.35
F (CHs) 0.94
G (CHs) 0.91

Note: Data obtained from a 90 MHz spectrum in CDCls.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 3C NMR data for propyl valerate is not readily available in public databases.

The following are predicted chemical shifts based on computational models and analysis of

similar ester compounds.

Carbon Atom

Predicted Chemical Shift (8) ppm

C=0 ~173
O-CH:2 ~65
C=0-CH: ~34
CHz (valerate) ~28
O-CH2-CH:2 ~22
CH2-CHs (valerate) ~22
CH2-CHs (propyl) ~14
CHs (valerate) ~10
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Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Assignment

2960-2850 C-H stretch (alkane)
1735 C=0 stretch (ester)
1465 C-H bend (alkane)
1175 C-O stretch (ester)

Note: Data is from a gas-phase spectrum.

Mass Spectrometry (MS)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment lon

144 ~5 [M]* (Molecular lon)

103 60.5 [M - CsH7]*

85 100 [CH3(CH2)sCO]*
[C2HsCOOH]* (McLafferty

60 34.5
Rearrangement)

57 56.7 [CaHo]*

43 40.2 [CsH7]*

Note: Data obtained by electron ionization (El) at 75 eV.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of propyl valerate is prepared by dissolving a small amount of

the neat liquid in a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a spectrometer operating
at a frequency of 300 MHz or higher. A standard single-pulse experiment is used. Key
acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton
signals (typically 0-12 ppm).

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to
the low natural abundance of the 13C isotope, a greater number of scans and a longer
acquisition time are required compared to *H NMR. Proton decoupling is employed to simplify
the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like propyl valerate, the simplest method is to place a
single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent
(one with minimal IR absorbance in the regions of interest, such as carbon tetrachloride) can
be prepared and placed in a liquid sample cell. Gas-phase spectra are obtained by injecting a
small amount of the volatile liquid into an evacuated gas cell.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR
spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded
first. Then, the sample spectrum is recorded. The final spectrum is typically an average of
multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of percent
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like propyl valerate, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct
insertion probe. In GC-MS, the compound is first separated from a mixture on a GC column
before entering the ion source.
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lonization: Electron lonization (EIl) is a common method for the analysis of relatively small,
volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a
molecular ion (M*+), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z). The detector then records the
abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of propyl valerate.
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Caption: Workflow for the spectroscopic analysis of propyl valerate.
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Caption: Correlation of propyl valerate's structure with its spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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